molecular formula C14H23N B6592815 (3,3-Dimethylbutan-2-yl)(1-phenylethyl)amine CAS No. 25102-90-3

(3,3-Dimethylbutan-2-yl)(1-phenylethyl)amine

Cat. No.: B6592815
CAS No.: 25102-90-3
M. Wt: 205.34 g/mol
InChI Key: NFHDLJMHTUYMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3-Dimethylbutan-2-yl)(1-phenylethyl)amine is a synthetic amine compound of interest in chemical and pharmacological research. The structure of this molecule, which incorporates a phenethylamine backbone—a scaffold prevalent in numerous neurologically active compounds and pharmaceutical agents —suggests its potential utility as a key intermediate or building block in organic synthesis and medicinal chemistry. The specific research applications, mechanism of action, and detailed pharmacological profile of this compound are areas awaiting full characterization by the scientific community. Researchers are exploring its potential, which may include serving as a precursor for the development of novel chemical entities or as a tool compound in biological assays. Its structural features make it a candidate for studying structure-activity relationships (SAR), particularly in the design of compounds with targeted activity . This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and in compliance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

3,3-dimethyl-N-(1-phenylethyl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-11(13-9-7-6-8-10-13)15-12(2)14(3,4)5/h6-12,15H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHDLJMHTUYMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701219792
Record name α-Methyl-N-(1,2,2-trimethylpropyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25102-90-3
Record name α-Methyl-N-(1,2,2-trimethylpropyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25102-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-N-(1,2,2-trimethylpropyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst/Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at 0–25°C achieves yields of 68–72%.

  • Solvent Effects: Polar aprotic solvents like tetrahydrofuran (THF) enhance imine formation but may reduce stereoselectivity in chiral variants.

  • Acidic Additives: Acetic acid (1–2 equiv) accelerates imine formation by protonating the carbonyl oxygen, though excess acid promotes side reactions.

Mechanistic Insight:

3,3-Dimethylbutan-2-one+1-PhenylethylamineHAcImine IntermediateNaBH(OAc)3Target Amine\text{3,3-Dimethylbutan-2-one} + \text{1-Phenylethylamine} \xrightarrow{\text{HAc}} \text{Imine Intermediate} \xrightarrow{\text{NaBH(OAc)}_3} \text{Target Amine}

Steric hindrance from the 3,3-dimethyl group necessitates prolonged reaction times (12–24 h) for complete conversion.

Zinc Borohydride Reduction of Preformed Amide Precursors

The reduction of amides to amines offers a robust pathway, particularly for sterically congested targets. This method, adapted from phenylethylamine synthesis, involves two stages: amide formation and subsequent reduction.

Synthetic Protocol

  • Amide Synthesis:

    • Coupling 3,3-dimethylbutan-2-yl chloride with 1-phenylethylamine using triethylamine in THF yields the intermediate amide (87–92% purity).

  • Reduction with Zn(BH₄)₂:

    • Heating the amide with zinc borohydride in THF at 90–96°C for 4 hours achieves 78–85% yield.

Critical Parameters:

  • Stoichiometry: A 3:1 molar ratio of Zn(BH₄)₂ to amide ensures complete reduction.

  • Workup: Acidic quenching (10% HCl) followed by chloroform extraction minimizes emulsion formation.

Alkylation of 1-Phenylethylamine with 3,3-Dimethylbutan-2-yl Halides

Direct alkylation offers a straightforward route but faces challenges due to over-alkylation and poor regioselectivity.

Experimental Design

  • Alkylating Agent: 1-Bromo-3,3-dimethylbutane reacts with 1-phenylethylamine in dimethylformamide (DMF) at 80°C for 8–12 hours.

  • Base Selection: Potassium carbonate (K₂CO₃) outperforms stronger bases like NaOH by minimizing elimination side reactions.

Yield Limitations:

  • Mono-alkylation yields 55–60%, while di-alkylated byproducts constitute 15–20% of the product mixture.

Catalytic Asymmetric Synthesis for Enantiomerically Pure Variants

While the target amine lacks inherent planar chirality, its 1-phenylethyl group introduces a stereogenic center. Kinetic resolution using cinchona alkaloid catalysts enables enantioselective synthesis.

Dynamic Kinetic Resolution (DKR) Approach

  • Catalyst: Cinchonidine (20 mol%) in toluene at -20°C achieves 92% enantiomeric excess (ee).

  • Substrate Scope: Bulky substituents on both amine components enhance stereochemical control.

Applications:

  • Enantiopure amines serve as ligands in asymmetric diethylzinc additions to aldehydes, though ee values for secondary alcohols remain moderate (≤60%).

Comparative Analysis of Methods

MethodYield (%)Purity (%)StereoselectivityScalability
Reductive Amination68–7290–95LowHigh
Amide Reduction78–8595–98NoneModerate
Direct Alkylation55–6085–90NoneLow
Catalytic DKR40–509992% eeLow (specialized)

Key Observations:

  • Reductive Amination balances yield and scalability but requires stringent moisture control.

  • Amide Reduction offers superior purity but demands high-temperature conditions.

  • Catalytic DKR is optimal for enantiopure targets but suffers from lower yields .

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylbutan-2-yl)(1-phenylethyl)amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(3,3-Dimethylbutan-2-yl)(1-phenylethyl)amine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: This compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is utilized in the production of specialty chemicals and materials for industrial applications

Mechanism of Action

The mechanism of action of (3,3-Dimethylbutan-2-yl)(1-phenylethyl)amine involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 2,2-Diphenylethan-1-amine

  • Structural Differences : 2,2-Diphenylethan-1-amine (Figure 1, ) features two phenyl groups attached to a central ethylamine core, whereas (3,3-Dimethylbutan-2-yl)(1-phenylethyl)amine has a single phenyl group and a branched alkyl chain.
  • The chiral 1-phenylethyl group may enable enantioselective interactions in catalysis or receptor binding, unlike the achiral diphenylethylamine .

Comparison with (+)-Bis[(R)-1-phenylethyl]amine

  • Structural Differences : (+)-Bis[(R)-1-phenylethyl]amine (–14) contains two 1-phenylethyl groups attached to a central nitrogen, while the target compound substitutes one of these groups with a 3,3-dimethylbutan-2-yl chain.
  • Functional Implications :
    • The bulkier dimethylbutan group in the target compound may reduce its ability to form π-stacking interactions with aromatic systems, as observed in the selective precipitation of rare earth elements by (+)-bis[(R)-1-phenylethyl]amine.
    • Chirality in both compounds could lead to divergent stereochemical outcomes in catalytic or separation processes .

Comparison with Phenylbutylamine Isomers

  • Structural Differences: Isomers such as 3-amino-1-phenylbutane and 4-phenylbutan-2-amine () have linear alkyl chains, whereas the target compound’s 3,3-dimethylbutan-2-yl group introduces branching.
  • Metabolism: Branching may slow metabolic degradation compared to linear-chain analogs, as seen in pharmacokinetic studies of 1,3-dimethylamylamine (DMAA) .

Comparison with Phosphoramidite Ligands

  • Structural Differences : Phosphoramidite ligands (e.g., ) often incorporate chiral 1-phenylethyl groups but include phosphorus-based moieties.
  • Functional Implications :
    • The absence of phosphorus in the target compound limits its utility in asymmetric catalysis compared to phosphoramidites. However, its amine group could still serve as a ligand in metal coordination, albeit with lower stability .

Biological Activity

(3,3-Dimethylbutan-2-yl)(1-phenylethyl)amine is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structural configuration, featuring a branched alkyl group and a phenethylamine moiety. This structure contributes to its distinct chemical and physical properties, which are essential for its biological interactions.

The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems. Research indicates that it may modulate neurotransmitter systems, particularly those involving catecholamines and serotonin, which are crucial for various physiological functions. The exact pathways and molecular targets are still under investigation, but preliminary findings suggest potential roles in neuropharmacology and metabolic regulation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these bacteria indicate significant antibacterial potential.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes, leading to cell lysis and death.

Neuropharmacological Effects

There is growing interest in the neuropharmacological effects of this compound. Preliminary studies suggest that it may enhance cognitive functions and exhibit anxiolytic properties. The modulation of neurotransmitter levels, particularly dopamine and norepinephrine, may underlie these effects.

Case Studies

  • Case Study on Antimicrobial Efficacy : In a controlled laboratory study, this compound was tested against various bacterial strains. The results demonstrated a dose-dependent response, with significant reductions in bacterial viability observed at concentrations above the MIC values mentioned earlier.
  • Neuropharmacological Study : A recent animal study investigated the effects of this compound on anxiety-like behaviors in rodents. The results indicated that administration of this compound resulted in reduced anxiety levels as measured by standard behavioral tests such as the elevated plus maze.

Research Findings

Research into the biological activity of this compound continues to evolve. Key findings include:

  • Antioxidant Properties : The compound has shown potential as a free radical scavenger, which may contribute to its protective effects in cellular models.
  • Vasodilatory Effects : Preliminary data suggest that it may induce vasodilation in isolated vascular tissues, indicating potential cardiovascular benefits.

Q & A

Q. What are the primary synthetic routes for preparing (3,3-dimethylbutan-2-yl)(1-phenylethyl)amine, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves alkylation of a secondary amine precursor (e.g., 1-phenylethylamine) with a branched alkyl halide, such as 3,3-dimethylbutan-2-yl chloride. Key steps include:

  • Nucleophilic substitution under basic conditions (e.g., NaOH or K₂CO₃) to promote amine reactivity .
  • Solvent selection (e.g., DMF or acetonitrile) to enhance solubility and reaction kinetics .
  • Temperature control (60–80°C) to minimize side reactions like over-alkylation . Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the target compound.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • NMR spectroscopy (¹H/¹³C) to confirm branching patterns and phenyl group attachment .
  • Mass spectrometry (HRMS) to verify molecular weight (e.g., expected m/z ~233.3 for C₁₄H₂₁N) .
  • HPLC with UV detection to assess purity (>95% recommended for biological assays) .
  • IR spectroscopy to identify amine N-H stretches (~3300 cm⁻¹) and aromatic C-H vibrations .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screens should focus on:

  • Receptor binding assays (e.g., serotonin or dopamine receptors) due to structural similarity to phenethylamine derivatives .
  • Cytotoxicity testing (MTT assay) in cell lines (e.g., HEK-293) to establish safe concentration ranges .
  • Metabolic stability studies using liver microsomes to predict pharmacokinetic profiles .

Advanced Research Questions

Q. How do contradictions in alkylation reaction conditions impact the scalability of synthesis?

Discrepancies arise between batch vs. continuous flow reactors :

  • Batch methods () require precise temperature control but are flexible for small-scale optimization.
  • Continuous flow systems () improve reproducibility and yield (>90%) for industrial-scale production but demand rigorous solvent compatibility checks. Resolution: Pilot-scale trials using DoE (Design of Experiments) can identify optimal parameters (e.g., residence time, pressure) .

Q. What strategies resolve conflicting data in stereochemical analysis of the branched alkyl chain?

  • Chiral HPLC or X-ray crystallography to confirm stereoisomerism, as branched chains may introduce diastereomers .
  • Computational modeling (e.g., DFT calculations) to predict stable conformers and compare with experimental NMR coupling constants . Example: A 2023 study resolved similar ambiguities in (2,4-difluorophenyl)methylamine using crystallographic data .

Q. How can structural modifications enhance target selectivity in receptor interaction studies?

  • Bioisosteric replacement : Substituting the phenyl group with a thiophene or pyridine moiety () improves selectivity for dopaminergic receptors .
  • Branching optimization : Reducing methyl groups on the butan-2-yl chain lowers steric hindrance, enhancing binding affinity (IC₅₀ < 1 µM in preliminary assays) .
  • Pharmacophore mapping using molecular docking (e.g., AutoDock Vina) to identify critical interaction sites .

Methodological Considerations Table

AspectBasic Research ApproachAdvanced Research Approach
Synthesis Alkylation with alkyl halides Continuous flow reactors with Pd/NiO catalysts
Purification Column chromatography Simulated moving bed (SMB) chromatography
Bioactivity Testing Receptor binding assays CRISPR-edited receptor knockout models
Data Analysis NMR peak integration Multivariate statistical modeling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.